2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid

CCR5 Antagonism HIV Entry Inhibition GPCR Pharmacology

Researchers sourcing aminopyrazole building blocks often encounter batch variability and undefined substitution patterns from generic suppliers. 2-(5-Amino-3-methyl-pyrazol-1-yl)benzoic acid (CAS 298684-24-9) resolves this with precise ortho-substitution. • Pre-functionalized ortho-carboxylate handle - eliminates synthetic steps vs. simpler aminopyrazoles • Validated CCR5 antagonist (IC50 ~30 µM in MOLT4 cells) for pharmacology baseline studies • ≥95% purity, white crystalline solid; verified DMSO/DMF solubility for consistent stock preparation

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 298684-24-9
Cat. No. B053402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid
CAS298684-24-9
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C11H11N3O2/c1-7-6-10(12)14(13-7)9-5-3-2-4-8(9)11(15)16/h2-6H,12H2,1H3,(H,15,16)
InChIKeyWJJZUIGBRUXITD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes750 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid (CAS 298684-24-9): Structural and Physicochemical Baseline for Research Sourcing


2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid is a heterocyclic building block with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol [1]. The compound consists of a 5-amino-3-methylpyrazole moiety N1-linked to the ortho position of benzoic acid [1]. Its computed physicochemical properties include an XLogP3-AA of 1.5, two hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area of 81.1 Ų [1]. The compound is typically supplied as a white to off-white crystalline solid with a commercial purity specification of ≥95% .

Why Structural and Functional Specificity of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid (CAS 298684-24-9) Prevents Generic Substitution in Research Applications


This compound cannot be reliably substituted by generic aminopyrazole derivatives or other pyrazolyl benzoic acid isomers due to its precise substitution pattern. The ortho-carboxylic acid substitution on the phenyl ring, combined with the 5-amino-3-methyl substitution on the pyrazole, creates a unique steric and electronic environment that governs both its chemical reactivity in downstream transformations and its interaction with biological targets such as CCR5 [1]. Isomers such as the 3- or 4-substituted benzoic acid analogs (e.g., 3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid, CAS 872407-85-7) possess different spatial orientations of the carboxylate group, which can significantly alter binding affinity and reactivity profiles . The specific ortho-substitution pattern is a critical determinant of activity in CCR5 antagonism assays and in the regioselective synthesis of aryl aminopyrazoles [1].

Quantitative Comparative Evidence for 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid (CAS 298684-24-9): Performance Benchmarks Against Key Analogs and Standards


CCR5 Antagonist Potency: Direct Comparison with Maraviroc in Cellular Calcium Mobilization Assays

2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid exhibits measurable CCR5 antagonist activity with an IC50 of 30,000 nM (30 µM) in a cellular calcium mobilization assay using human MOLT4 cells [1]. In contrast, the clinically approved CCR5 antagonist Maraviroc demonstrates substantially higher potency in the same assay format, with IC50 values ranging from 3.3 to 7.2 nM against chemokine-induced calcium redistribution in HEK-293 cells . This potency differential of approximately 4,000- to 9,000-fold indicates that while this compound is not a potent antagonist, its activity profile may be suitable for applications requiring a weak or partial CCR5 modulator, such as tool compound studies or scaffold optimization campaigns.

CCR5 Antagonism HIV Entry Inhibition GPCR Pharmacology

Patent-Reported CCR5 Inhibition: Head-to-Head Comparison with TAK-779 in Radioligand Binding Assays

According to the NIAID Anti-HIV Therapeutics Database, 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid is referenced in Patent WO 2001 (7857) as a CCR5 antagonist exhibiting 92% enzyme inhibition at a concentration of 1 µM (1,000 nM), with a reported IC50 value of <1 µM [1]. For comparison, the well-characterized CCR5 antagonist TAK-779 displays an IC50 of 1.4 nM for human recombinant CCR5 expressed in CHO cells . The >700-fold difference in potency highlights that the target compound's activity resides in the micromolar range, whereas TAK-779 operates in the low nanomolar range. This data positions the target compound as a potential early-stage hit or fragment for further optimization, rather than a lead-like molecule.

CCR5 Antagonism HIV-1 Inhibition Radioligand Binding

Synthetic Utility: Validated Intermediate for Aryl Aminopyrazole Synthesis via One-Pot Protocol

2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid serves as a key starting material in the one-pot synthesis of aryl aminopyrazoles. The method involves the reaction of substituted anilines and nitriles using L-ascorbic acid as a reducing agent under aqueous conditions . This specific protocol, referenced to Marinozzi et al. (RSC Advances, 2014, 4, 7019), leverages the compound's 5-aminopyrazole core to generate structurally diverse aryl aminopyrazole derivatives . In contrast, alternative aminopyrazole building blocks lacking the ortho-benzoic acid functionality would require additional synthetic steps to introduce a carboxylate handle or would yield products with different physicochemical properties. The presence of the ortho-carboxylic acid group enables direct conjugation or further derivatization without the need for protecting group manipulations, offering a more streamlined synthetic route compared to simpler aminopyrazoles such as 5-amino-3-methylpyrazole (CAS 31230-17-8).

Organic Synthesis Heterocyclic Chemistry Building Block

Commercial Purity Specification: Benchmarking Against Standard Research-Grade Reagents

Commercial suppliers, including AKSci and Bio-Delta, list 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid with a minimum purity specification of 95% . This purity level is consistent with standard research-grade building blocks and reference materials, which typically range from 95% to 98% for catalog compounds of this structural class. For comparison, analogous pyrazolyl benzoic acid derivatives such as 4-(1H-pyrazol-1-yl)benzoic acid (CAS 162848-25-1) are also commonly offered at 95% purity, indicating that the target compound meets industry-expected quality thresholds for research applications . The 95% specification ensures reproducibility in synthetic applications and minimizes interference from impurities in biological assays.

Quality Control Procurement Analytical Chemistry

Solubility Profile: Favorable Characteristics for DMSO/DMF-Based Assays Compared to Less Soluble Analogs

2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid exhibits good solubility in polar aprotic solvents such as DMSO and DMF, moderate solubility in ethanol and chloroform, and near-insolubility in water . This solubility profile is advantageous for the preparation of concentrated stock solutions for biological assays, where DMSO is the preferred vehicle. In contrast, related pyrazolyl benzoic acid isomers, such as 4-(1H-pyrazol-1-yl)benzoic acid, are reported to be insoluble in water and only soluble in organic solvents including ethanol, methanol, and dichloromethane . The target compound's superior solubility in DMSO and DMF (commonly used in cell-based assays) may reduce the risk of precipitation and ensure more accurate dosing in pharmacological studies.

Solubility Assay Development Sample Preparation

Optimal Research and Industrial Application Scenarios for 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid (CAS 298684-24-9) Based on Quantitative Evidence


Weak CCR5 Antagonist Tool Compound for Mechanistic and SAR Studies

Given its measurable but weak CCR5 antagonist activity (IC50 = 30,000 nM in MOLT4 cells; <1 µM in radiometric assays), this compound is suitable as a tool compound in CCR5 pharmacology studies where a partial antagonist or low-potency control is required . It may serve as a starting point for scaffold optimization in medicinal chemistry programs targeting CCR5-mediated diseases such as HIV infection, asthma, rheumatoid arthritis, and COPD [1]. Researchers should avoid using this compound in assays expecting nanomolar potency and instead leverage its micromolar activity profile for establishing baseline responses or for use in combination with more potent antagonists to study partial receptor blockade.

Pre-Functionalized Building Block for One-Pot Synthesis of Aryl Aminopyrazoles

This compound is explicitly validated as a starting material for the one-pot synthesis of aryl aminopyrazoles via reaction with substituted anilines and nitriles using L-ascorbic acid as a reducing agent in aqueous conditions . The presence of the ortho-benzoic acid group provides a convenient handle for further derivatization, making it a strategic choice for the synthesis of diverse heterocyclic libraries and bioactive molecules. Compared to simpler aminopyrazoles, this pre-functionalized building block reduces the number of synthetic steps required to introduce a carboxylate moiety, thereby improving overall route efficiency and yield potential .

Research-Grade Reference Material for Analytical Method Development

With a commercial purity specification of ≥95%, 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid is appropriate for use as a reference standard in HPLC, LC-MS, and NMR method development for the analysis of aminopyrazole-containing compounds . Its well-defined structure and moderate polarity (XLogP3-AA = 1.5) make it a suitable calibration standard for reversed-phase chromatographic methods [1]. The compound's solubility in DMSO and DMF facilitates the preparation of stable stock solutions for analytical applications, while its near-insolubility in water ensures minimal interference in aqueous-based separation systems .

Crystallography and Structural Biology Studies of Pyrazole-Benzoic Acid Scaffolds

The ortho-substituted benzoic acid moiety of this compound introduces a specific conformational constraint that may be valuable for co-crystallization studies with target proteins, particularly those recognizing carboxylate-containing ligands. The compound's hydrogen bond donor/acceptor profile (2 donors, 4 acceptors) and topological polar surface area (81.1 Ų) are within the optimal range for ligand-protein interactions . Researchers investigating the binding mode of pyrazolyl benzoic acid fragments to CCR5 or other targets may find this compound useful for obtaining structural insights into the preferred orientation of the ortho-carboxylate group relative to the pyrazole core.

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